molecular formula C14H15N5 B5485189 6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine

6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Cat. No. B5485189
M. Wt: 253.30 g/mol
InChI Key: UMMFRHYKVQHYOT-UHFFFAOYSA-N
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Description

The compound “6-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .


Synthesis Analysis

The synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus has attracted enormous attention . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled in a review article . A structure-based optimization of the starting hit compound NNL (3) prompted the discovery of 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (12), a low nanomolar selective TNKSs inhibitor working as NAD isostere .


Molecular Structure Analysis

The molecular structure of this compound is based on the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . This forms a hybrid nucleus which is one of the most essential nuclei owing to their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Chemical Reactions Analysis

The chemistry and synthesis of compounds possessing a 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine nucleus have been extensively studied . The review focuses particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

properties

IUPAC Name

6-methyl-N-(2-phenylethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5/c1-11-9-13(14-17-16-10-19(14)18-11)15-8-7-12-5-3-2-4-6-12/h2-6,9-10,15H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMFRHYKVQHYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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